4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Catalog No.
S665205
CAS No.
51395-52-9
M.F
C4H5BrN2O
M. Wt
177 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

CAS Number

51395-52-9

Product Name

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

IUPAC Name

4-bromo-3-methyl-1,4-dihydropyrazol-5-one

Molecular Formula

C4H5BrN2O

Molecular Weight

177 g/mol

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8)

InChI Key

PFZZZDVWAXUXGE-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C1Br

Canonical SMILES

CC1=NNC(=O)C1Br

It’s worth noting that compounds with similar structures, such as coumarin heterocycles and imidazole-containing compounds , have been extensively studied for their biological and pharmaceutical properties. These studies include synthesis methods, biological properties, and various applications in medicinal chemistry.

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is C₄H₅BrN₂O, and it has a molecular weight of 177.00 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, with a carbonyl group at the 5-position, which contributes to its unique chemical properties and reactivity .

This compound is known for its solubility in various solvents, making it suitable for diverse chemical applications. Its structural formula can be represented as follows:

text
N / \Br-C C=O \ / N / CH₃

There is no current information available on the specific mechanism of action of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one. However, as mentioned earlier, pyrazole derivatives can exhibit various biological activities. Depending on the functional group substitutions, they might interact with enzymes, receptors, or other biomolecules [].

Due to the presence of functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form pyrazole derivatives through condensation, often in the presence of acid catalysts.
  • Cyclization: This compound can undergo cyclization reactions, forming more complex heterocycles.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical development.
  • Anti-inflammatory Effects: Some studies have indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for further investigation in therapeutic contexts .

These biological activities are attributed to its ability to interact with biological targets, potentially influencing enzymatic pathways or cellular processes.

The synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one can be achieved through several methods:

  • Direct Bromination: Starting from 3-methyl-1H-pyrazol-5(4H)-one, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Reflux Method: The compound can also be synthesized by refluxing 3-methylpyrazole with bromine in an appropriate solvent like acetic acid.
  • Suzuki Coupling Reaction: Recent studies have explored the use of Suzuki coupling reactions to synthesize aryl-substituted derivatives involving this compound as a key intermediate .

These methods offer flexibility in producing the compound and its derivatives for various applications.

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one finds use in several fields:

  • Pharmaceutical Chemistry: Due to its biological activity, it serves as a precursor for developing new drugs targeting bacterial infections and inflammation.
  • Agricultural Chemistry: It may also be utilized in formulating agrochemicals aimed at pest control or plant growth regulation.
  • Material Science: Its unique properties allow for potential applications in the development of new materials or catalysts .

Interaction studies involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one have focused on its binding affinity with various biological targets. Research has shown that:

  • The compound can interact with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of their activity.
  • Docking studies have been conducted to predict how this compound binds to specific receptors or enzymes, aiding in drug design efforts .

These studies are crucial for understanding the pharmacological potential and optimizing the therapeutic efficacy of derivatives.

Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1H-pyrazoleLacks bromine substituentSimpler structure; used primarily as an intermediate
4-Bromo-3-methylpyrazoleContains only one nitrogen atom in the ringLess reactive than 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazoleContains ethyl group instead of methylDifferent reactivity profile due to ethyl substitution
4-BromoacetanilideAcetanilide derivativeExhibits different biological activities

The uniqueness of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one lies in its specific combination of bromine and methyl groups on the pyrazole ring, which influences both its chemical reactivity and biological activity compared to similar compounds .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51395-52-9

Dates

Modify: 2023-08-15

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